molecular formula C10H11NO2S B15342045 2-Acetamidophenyl thioacetate CAS No. 28045-65-0

2-Acetamidophenyl thioacetate

Cat. No.: B15342045
CAS No.: 28045-65-0
M. Wt: 209.27 g/mol
InChI Key: OFYPTJKINUWOPA-UHFFFAOYSA-N
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Description

2-Acetamidophenyl thioacetate is an organic compound that belongs to the class of thioesters It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further linked to a thioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidophenyl thioacetate typically involves the reaction of 2-acetamidophenol with thioacetic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the thioester bond. The general reaction scheme is as follows:

2-Acetamidophenol+Thioacetic Acid2-Acetamidophenyl Thioacetate+Water\text{2-Acetamidophenol} + \text{Thioacetic Acid} \rightarrow \text{this compound} + \text{Water} 2-Acetamidophenol+Thioacetic Acid→2-Acetamidophenyl Thioacetate+Water

The reaction conditions often include the use of a catalyst such as hydrochloric acid or sulfuric acid to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidophenyl thioacetate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-Acetamidophenyl thioacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-acetamidophenyl thioacetate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release the active acetamidophenol, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth.

Comparison with Similar Compounds

    2-Acetamidophenol: Shares the acetamido group but lacks the thioester moiety.

    Thioacetic Acid: Contains the thioester group but lacks the phenyl and acetamido groups.

    Acetaminophen: Similar in structure but lacks the thioester group.

Uniqueness: 2-Acetamidophenyl thioacetate is unique due to the presence of both the acetamido and thioester groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.

Properties

CAS No.

28045-65-0

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

O-(2-acetamidophenyl) ethanethioate

InChI

InChI=1S/C10H11NO2S/c1-7(12)11-9-5-3-4-6-10(9)13-8(2)14/h3-6H,1-2H3,(H,11,12)

InChI Key

OFYPTJKINUWOPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC(=S)C

Origin of Product

United States

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